![molecular formula C28H30Cl2P2Pd+2 B13721172 Dichloro[1,4-bis(diphenylphosphino)butane]palladium(II)](/img/structure/B13721172.png)
Dichloro[1,4-bis(diphenylphosphino)butane]palladium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(diphenylphosphino)butane-palladium(II) dichloride . It is a coordination complex consisting of palladium(II) ion coordinated with 1,4-bis(diphenylphosphino)butane and two chloride ions. This compound is widely used in organic synthesis, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Bis(diphenylphosphino)butane-palladium(II) dichloride can be synthesized by reacting palladium(II) chloride with 1,4-bis(diphenylphosphino)butane in an appropriate solvent such as dichloromethane or ethanol. The reaction typically occurs at room temperature and yields the desired complex as a crystalline powder .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Bis(diphenylphosphino)butane-palladium(II) dichloride is primarily involved in cross-coupling reactions such as:
- Suzuki-Miyaura coupling
- Stille coupling
- Sonogashira coupling
- Negishi coupling
- Hiyama coupling
Common Reagents and Conditions:
- Suzuki-Miyaura coupling: Typically involves aryl halides and boronic acids in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol.
- Stille coupling: Involves organotin compounds and aryl halides, usually in the presence of a base and a solvent like tetrahydrofuran.
- Sonogashira coupling: Utilizes terminal alkynes and aryl halides, often in the presence of a copper(I) co-catalyst and a base like triethylamine.
- Negishi coupling: Involves organozinc compounds and aryl halides, typically in the presence of a solvent like tetrahydrofuran.
- Hiyama coupling: Utilizes organosilanes and aryl halides, often in the presence of a fluoride source like cesium fluoride.
Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
1,4-Bis(diphenylphosphino)butane-palladium(II) dichloride is extensively used in scientific research due to its versatility as a catalyst in various organic transformations. Some of its applications include:
- Chemistry: Used as a catalyst in cross-coupling reactions to form carbon-carbon bonds.
- Biology: Employed in the synthesis of biologically active molecules and natural products.
- Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex drug molecules.
- Industry: Applied in the production of fine chemicals, agrochemicals, and materials science .
Mecanismo De Acción
The mechanism by which 1,4-bis(diphenylphosphino)butane-palladium(II) dichloride exerts its catalytic effects involves the coordination of the palladium center with the phosphine ligands and the substrate. This coordination facilitates the oxidative addition of the substrate to the palladium center, followed by transmetalation and reductive elimination steps to form the desired product. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds .
Comparación Con Compuestos Similares
- Tetrakis(triphenylphosphine)palladium(0)
- Dichlorobis(triphenylphosphine)palladium(II)
- Bis(triphenylphosphine)palladium(II) chloride
Comparison: 1,4-Bis(diphenylphosphino)butane-palladium(II) dichloride is unique due to its bidentate ligand, which provides greater stability and selectivity in catalytic reactions compared to monodentate phosphine ligands. This stability enhances its efficiency in cross-coupling reactions, making it a preferred choice for many synthetic applications .
Propiedades
Fórmula molecular |
C28H30Cl2P2Pd+2 |
|---|---|
Peso molecular |
605.8 g/mol |
Nombre IUPAC |
dichloropalladium;4-diphenylphosphaniumylbutyl(diphenyl)phosphanium |
InChI |
InChI=1S/C28H28P2.2ClH.Pd/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;;;/h1-12,15-22H,13-14,23-24H2;2*1H;/q;;;+2 |
Clave InChI |
JQXJBXVWVPVTOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[PH+](CCCC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


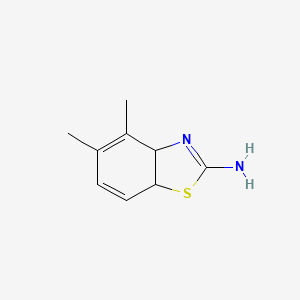

![2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B13721101.png)
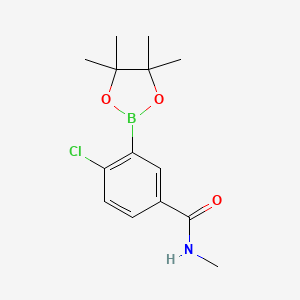

![(1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13721123.png)
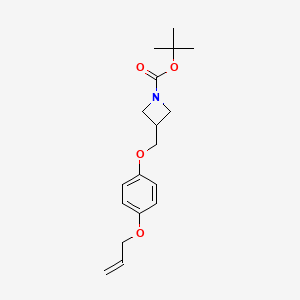
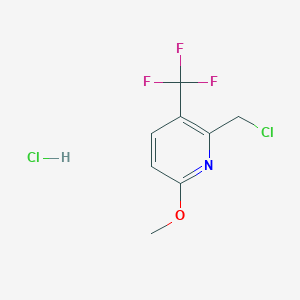
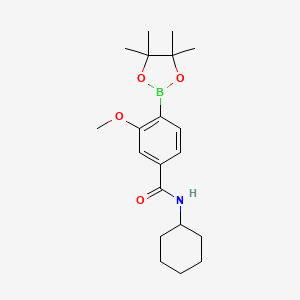
![2-[3-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13721154.png)
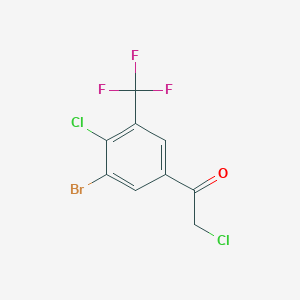
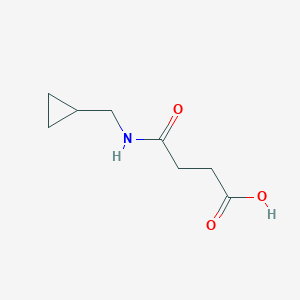
![N-(2-Fluoro-ethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721165.png)
![Methyl [3-(naphthalen-2-yloxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13721167.png)
